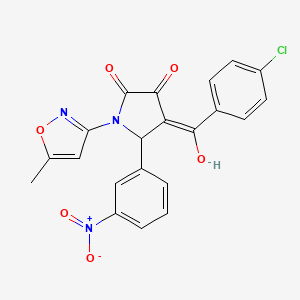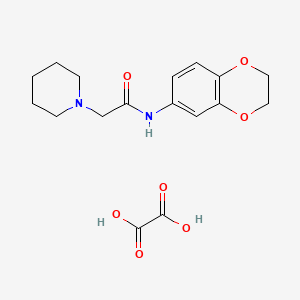![molecular formula C21H26N4O2 B5360213 1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B5360213.png)
1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of pyrrolidinones and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been found to interact with certain receptors, such as the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in animal models. The compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This compound has also been found to reduce the levels of stress hormones, such as corticosterone, and to increase the activity of antioxidant enzymes, such as superoxide dismutase.
Advantages and Limitations for Lab Experiments
1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one has several advantages for lab experiments. The compound is relatively easy to synthesize, and its pharmacological activities can be easily studied using animal models. However, there are also some limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, and its effects may be influenced by various factors, such as the route of administration and the dose used.
Future Directions
There are several future directions for the study of 1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one. One potential application of the compound is in the treatment of drug addiction and withdrawal symptoms. This compound has been found to reduce the severity of withdrawal symptoms in animal models, and further studies are needed to determine its efficacy in humans. Another potential application of this compound is in the treatment of depression and anxiety disorders. The compound has been found to exhibit antidepressant and anxiolytic effects in animal models, and further studies are needed to determine its potential use in humans. Finally, the mechanism of action of this compound is not fully understood, and further studies are needed to determine the exact pathways involved in its pharmacological activities.
Synthesis Methods
The synthesis of 1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one involves the reaction of 1-(piperidin-3-yl)methanamine with 6-(2-methoxyphenyl)pyridazin-3-amine in the presence of a coupling agent. The resulting product is then subjected to cyclization with pyrrolidin-2-one to obtain this compound. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized using different methods.
Scientific Research Applications
1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
1-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-27-19-8-3-2-7-17(19)18-10-11-20(23-22-18)24-12-4-6-16(14-24)15-25-13-5-9-21(25)26/h2-3,7-8,10-11,16H,4-6,9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLYCPAGVWNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5360134.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-thiophenamine](/img/structure/B5360139.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5360146.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride](/img/structure/B5360153.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]azocane](/img/structure/B5360159.png)

![N-methyl-1-phenyl-N-[(3-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5360187.png)

![4-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5360230.png)

![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5360240.png)
![3,3-dimethyl-11-(2-phenylvinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5360248.png)

